The synthesis of DMP 543 involves a multi-step process starting with 2-fluoro-4-methylpyridine. [] The key steps include:
Functionalization of 2-Fluoro-4-methylpyridine: This starting material undergoes chlorination, hydrolysis, and methanesulfonylation to yield a novel alkylating agent. []
Bisalkylation of Anthrone: The synthesized alkylating agent is then reacted with anthrone under controlled conditions to achieve bisalkylation, leading to the formation of DMP 543. []
This synthetic route is reported to achieve yields of up to 37% and is scalable for large-scale production. []
DMP 543 features a central anthrone core flanked by two (2-fluoropyridin-4-yl)methyl groups. [] This structure is similar to other known potassium channel blockers like XE991. [] The presence of fluorine atoms in the pyridinyl rings may influence the molecule's polarity and interactions with biological targets. [] Understanding the structural features of DMP 543 is crucial for interpreting its interactions with biological systems and designing more potent analogs. []
DMP 543 primarily exerts its effects by enhancing acetylcholine (ACh) release in the brain. [] It achieves this by blocking specific potassium channels, particularly the Kv7.2/7.3 (KCNQ2/3) channels. [] These channels play a critical role in regulating neuronal excitability and neurotransmitter release. By inhibiting these channels, DMP 543:
Increases neuronal excitability: Blocking potassium channels leads to a depolarization of the neuronal membrane, making it easier for the neuron to fire an action potential. []
Facilitates ACh release: The increased neuronal excitability ultimately results in enhanced release of ACh into the synapse. [, ]
This mechanism of action is particularly relevant in the context of Alzheimer's disease, where ACh levels are significantly reduced. []
DMP 543 is characterized by its poor water solubility. [] It exhibits solubility in organic solvents such as methanol and ethanol, which are commonly used in its formulation and administration. [] Additionally, it has a melting point of 171°C and is unstable in acidic solutions. [] This instability necessitates careful consideration during formulation and storage. []
Investigating Alzheimer's Disease: DMP 543 has been studied for its potential in enhancing cognitive function in Alzheimer's disease models by increasing ACh levels. []
Studying Neuroprotective Mechanisms: Studies indicate that DMP 543 may offer neuroprotection to retinal ganglion cells (RGCs) in glaucoma models, potentially through its influence on ACh signaling. [, , ] This application highlights its potential in understanding and treating neurodegenerative diseases beyond Alzheimer's disease.
Elucidating Retinal Physiology: Research utilizing DMP 543 has provided insights into the role of acetylcholine released by starburst amacrine cells in the adult mammalian retina, suggesting a neuroprotective effect on RGCs. []
Developing Novel Therapeutics: The identification of DMP 543 as a potent Kv7.2/7.3 channel blocker with ACh release-enhancing properties has paved the way for the development of novel therapeutic agents with improved drug-like properties, such as enhanced stability and solubility. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6